4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrob is an organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrob typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrob undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrob has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrob involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and inhibiting microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-5-methylthiazol-2-amine: Similar structure with a methoxy group instead of an ethoxy group.
4-(4-ethoxyphenyl)-5-phenylthiazol-2-amine: Contains a phenyl group instead of a methyl group on the thiazole ring.
Uniqueness
4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrob is unique due to the presence of both the ethoxyphenyl and methylthiazole groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15BrN2OS |
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Molecular Weight |
315.23 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI Key |
GCYAURDCJHGKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C.Br |
Origin of Product |
United States |
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